3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid

CAS No.: 49629-36-9

Cat. No.: VC2416144

Molecular Formula: C6H7NO4S

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49629-36-9 |

|---|---|

| Molecular Formula | C6H7NO4S |

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |

| Standard InChI Key | FRPAVHFNOFSNDR-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(=O)S1)CCC(=O)O |

| Canonical SMILES | C1C(=O)N(C(=O)S1)CCC(=O)O |

Introduction

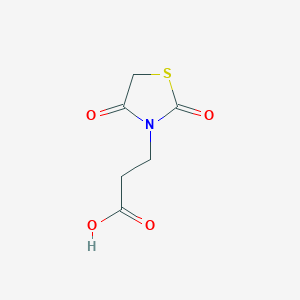

Chemical Identity and Structure

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, with the CAS number 49629-36-9, is an organic compound with a molecular formula of C6H7NO4S and a molecular weight of 189.19 g/mol . The structure consists of a thiazolidine ring with two carbonyl groups at positions 2 and 4, and a propionic acid side chain attached to the nitrogen at position 3. This arrangement creates a molecule with both heterocyclic and carboxylic acid functionalities, contributing to its chemical versatility and reactivity.

The compound belongs to the broader class of thiazolidinediones, which are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms with two carbonyl groups. The thiazolidine core is a significant structural feature that contributes to the compound's biological activities, particularly in the context of potential antifungal properties .

Structural Identifiers

The compound can be identified using various chemical notations as presented in the table below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |

| SMILES | C1C(=O)N(C(=O)S1)CCC(=O)O |

| InChI | InChI=1S/C6H7NO4S/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) |

| InChIKey | FRPAVHFNOFSNDR-UHFFFAOYSA-N |

| Molecular Formula | C6H7NO4S |

The compound's structure features no stereogenic centers, as indicated by the absence of defined atom stereocenters in the structural data .

Physical and Chemical Properties

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid possesses distinct physical and chemical properties that influence its behavior in various chemical environments and biological systems. Understanding these properties is crucial for developing applications and formulations involving this compound.

Physical Properties

The compound exhibits a range of physical properties that have been determined through computational and experimental methods, as summarized in the following table:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 189.19 g/mol | Computed |

| XLogP3-AA | -0.2 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 189.00957888 Da | Computed |

| Topological Polar Surface Area | 100 Ų | Computed |

| Heavy Atom Count | 12 | Computed |

| Complexity | 240 | Computed |

The negative XLogP3-AA value (-0.2) indicates that the compound is slightly hydrophilic, suggesting better solubility in aqueous environments than in lipid phases . This property is significant for understanding the compound's behavior in biological systems and its potential pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid is governed by its functional groups. The carboxylic acid moiety provides acidic properties and can participate in salt formation, esterification, and amidation reactions. The thiazolidinedione ring system contributes to the compound's ability to engage in various chemical transformations, including substitution at the 5-position, which is seen in many derivatives with enhanced biological activities .

The presence of multiple carbonyl groups also allows for nucleophilic addition reactions, and the nitrogen atom in the ring can potentially participate in hydrogen bonding interactions, affecting the compound's intermolecular associations and crystal packing behavior.

Spectroscopic Characterization

Spectroscopic data play a crucial role in the identification and structural confirmation of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid. Various spectroscopic techniques provide complementary information about the compound's structural features and purity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a valuable tool for structural elucidation of organic compounds. For 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, ¹H NMR data is available in the PubChem database . The NMR spectrum would typically show signals corresponding to the methylene protons in the propionic acid chain and the methylene group in the thiazolidinedione ring, as well as the carboxylic acid proton.

Biological Activities and Applications

The biological activities of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and related thiazolidinedione derivatives have been the subject of scientific investigation, with particular focus on their potential antimicrobial properties.

Antifungal Properties

Research on 2,4-dioxo-1,3-thiazolidine derivatives has revealed promising antifungal activities, suggesting potential applications in agricultural and medical fields . The search results indicate that these compounds have been studied as leads for new fungicides, highlighting their importance in the development of crop protection agents.

The structural features of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, particularly the thiazolidinedione core, contribute to its potential antifungal activity. The mechanism of action likely involves interaction with specific fungal targets, possibly disrupting crucial metabolic pathways in fungal cells.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its biological activities is crucial for rational design of more potent and selective derivatives.

Core Structure and Activity

The thiazolidinedione core of the compound is a key structural feature that contributes to its biological activities. Research on related compounds has shown that modifications to this heterocyclic system can significantly impact the spectrum and potency of antimicrobial activity .

Related Compounds and Derivatives

3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid belongs to a broader family of thiazolidinedione derivatives with diverse structures and properties. Understanding these related compounds can provide valuable context for appreciating the significance of the title compound.

Structural Analogs

One notable analog is 3-[2,4-dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid, which features a phenylmethylene substituent at position 5 of the thiazolidinedione ring . This structural modification introduces additional aromatic interactions and alters the electronic properties of the molecule, potentially enhancing its biological activities.

Other related compounds include various 5-substituted thiazolidinediones, which have been extensively studied for their biological properties, particularly in the context of antidiabetic, antifungal, and antibacterial activities.

Functional Derivatives

Functional derivatives of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid might include esters, amides, and salts of the carboxylic acid group. These derivatives can offer advantages in terms of solubility, stability, and bioavailability, making them valuable for specific applications.

Additionally, structural modifications such as the conversion of the 2,4-dioxo system to a 4-oxo-2-thioxo arrangement, as seen in some rhodanine derivatives, can significantly alter the compound's reactivity and biological properties .

Research Challenges and Future Directions

Despite the potential applications of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, several research challenges and opportunities remain to be addressed.

Synthetic Optimization

Developing efficient and scalable synthetic routes for the preparation of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid and its derivatives remains an important research goal. Optimization of reaction conditions, exploration of alternative precursors, and application of green chemistry principles could contribute to more sustainable production methods.

Comprehensive Biological Evaluation

While the antifungal properties of thiazolidinedione derivatives have been documented , a comprehensive evaluation of the specific activities of 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid across a range of biological targets and systems is needed. This would include assessment of its spectrum of antimicrobial activity, potential cytotoxicity, and structure-activity relationships.

Formulation and Delivery Systems

For practical applications, particularly in agriculture or medicine, the development of suitable formulation and delivery systems for 3-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid would be crucial. The compound's physical properties, such as its slight hydrophilicity (XLogP3-AA = -0.2) , would influence the design of these systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume